molecular formula C16H10ClF3N2O2 B2606164 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl acetate CAS No. 338410-39-2

4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl acetate

Cat. No.: B2606164
CAS No.: 338410-39-2
M. Wt: 354.71
InChI Key: SMBFFRWTESJBMQ-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a cyano group, and a phenyl acetate moiety. Its multifaceted structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step often involves the chlorination and trifluoromethylation of a pyridine derivative.

    Cyano Group Introduction: The cyano group is introduced via nucleophilic substitution or other suitable methods.

    Phenyl Acetate Attachment: The final step involves the esterification of the intermediate with phenyl acetate under acidic or basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis Research: Studied for its role in catalytic processes.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Drug Development: Explored for potential therapeutic applications due to its unique structure.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • 4-[3-Chloro-2-pyridinylmethyl]phenyl acetate
  • 4-[3-Bromo-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate

Uniqueness:

  • Structural Features: The presence of both chloro and trifluoromethyl groups on the pyridine ring.
  • Reactivity: Enhanced reactivity due to the electron-withdrawing effects of the substituents.

This detailed overview highlights the significance of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2/c1-9(23)24-12-4-2-10(3-5-12)13(7-21)15-14(17)6-11(8-22-15)16(18,19)20/h2-6,8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBFFRWTESJBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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